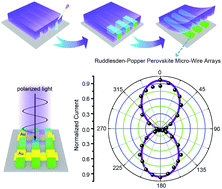Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
Nanoscale Pub Date: 2019-09-16 DOI: 10.1039/C9NR05396D
Abstract
The detection of the polarization states of light is of great significance for the analysis of biological tissue morphologies, image display systems and sensors. Although organic–inorganic hybrid perovskite crystals have excellent photoelectric properties, which make them very suitable for the preparation of photodetectors, their applications in polarized light detection are hindered by their isotropy and instability. Here, we solved this problem by fabricating a stable 2D layered Ruddlesden–Popper perovskite into anisotropic micro-wire arrays with a template-confined method. Based on this anisotropic structure, a high-performance photodetector with a dark current as low as 10−12 A, high responsivity of 3.5 A W−1, detectivity exceeding 1 × 1015 Jones and a fast response with a rise time of 4.1 ms and a decay time of 3.3 ms was achieved and successfully applied for high-performance polarization detection. More importantly, the device maintained a superior performance even after being exposed to an environment of 60% relative humidity without encapsulation.


Recommended Literature
- [1] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [2] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [3] Back matter
- [4] Foods and drugs analysis
- [5] Dinuclear manganese alkoxide complexes as catalysts for C–N bond cleavage of simple tertiary N,N-dialkylamides to give esters†
- [6] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [7] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [8] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [9] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [10] Dendrimer modified magnetic iron oxide nanoparticle/DNA/PEI ternary magnetoplexes: a novel strategy for magnetofection

Journal Name:Nanoscale
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 11016-71-0









